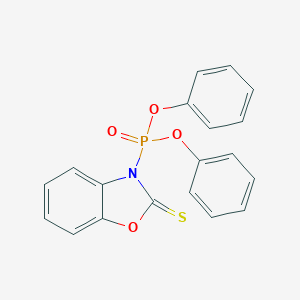

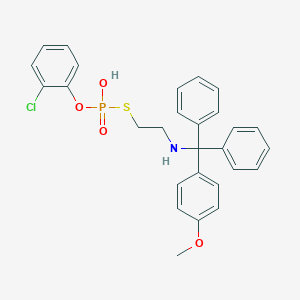

Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate

Overview

Description

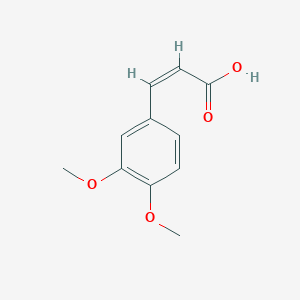

Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate (DPT) is a synthetic compound used in a variety of scientific applications. It was first synthesized in the early 1970s, and since then has been studied and used in various research fields. DPT has been found to have several biochemical and physiological effects, as well as advantages and limitations when used in laboratory experiments.

Scientific Research Applications

Synthesis of Amides, Esters, Peptides, and β-Lactams : It's used as a condensing agent for synthesizing amides, esters, and dipeptides with excellent yields. It's also been successfully applied to the synthesis of β-lactams from β-amino acids (Ueda & Mori, 1992).

Preparation of Polyamic Acid Di-tert-butyl Esters : The compound is used for the direct polycondensation of di-tert-butyl esters of tetracarboxylic acids with diamines, producing poly(amide-ester)s with inherent viscosities up to 1.1 dL·g−1. These are soluble in dipolar aprotic solvents and can be cast into uniform films (Ueda & Mori, 1993).

Synthesis of Ordered Polyamides : It's utilized in the synthesis of ordered polyamides by direct polycondensation, which can lead to materials with specific properties (Ueda et al., 1994).

Synthesis of Hyperbranched Aromatic Polyamide : Used in the preparation of hyperbranched aromatic polyamides by direct polycondensation method, leading to polymers with unique structural features and properties (Haba et al., 1998).

Synthesis of Polyamide Dendrimers : It's employed in the rapid synthesis of polyamide dendrimers from unprotected AB2 building blocks, which are significant in various fields including drug delivery and materials science (Okazaki et al., 2003).

Preparation of Hyperbranched Aromatic Polyimides : The compound is used in the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors. These polymers are notable for their solubility and thermal properties (Yamanaka et al., 2000).

Chemoselective Polyamidation : It facilitates the chemoselective polyamidation of dicarboxylic acids with diamines containing various functional groups, allowing for the synthesis of functionalized polyamides (Ueda et al., 1990).

Chemoselective Polyesterification : Used in the chemoselective polyesterification of isophthalic acid with bisphenol having an amino group, leading to the synthesis of polyesters with specific properties (Okazaki et al., 2001).

Mechanism of Action

Target of Action

Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate, also known as (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonic Acid Diphenyl Ester, is primarily used as a condensing agent in the synthesis of various biochemical compounds . Its primary targets are the functional groups of molecules that undergo condensation reactions, such as amides, esters, peptides, and β-lactams .

Mode of Action

This compound interacts with its targets by facilitating the removal of water or another small molecule, allowing two molecules to combine and form a larger molecule . This process is known as condensation, and this compound acts as a catalyst in this reaction .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the synthesis of amides, esters, peptides, and β-lactams . By acting as a condensing agent, it enables the formation of these compounds, which play crucial roles in various biological processes, including protein synthesis and cellular signaling.

Result of Action

The result of the compound’s action is the successful synthesis of amides, esters, peptides, and β-lactams . These compounds have various molecular and cellular effects, depending on their specific structures and functions. For example, peptides can act as hormones or neurotransmitters, while β-lactams are a class of antibiotics.

properties

IUPAC Name |

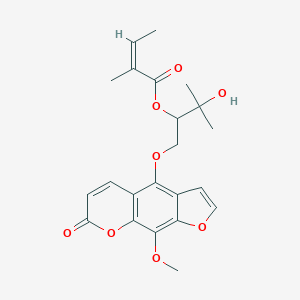

3-diphenoxyphosphoryl-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14NO4PS/c21-25(23-15-9-3-1-4-10-15,24-16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)22-19(20)26/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSVXIWJQXSIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(N2C3=CC=CC=C3OC2=S)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14NO4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455233 | |

| Record name | Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111160-56-6 | |

| Record name | Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,11,22-Trihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),4,7,10-pentaene-6,9,17-trione](/img/structure/B52034.png)

![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)